A Comprehensive Technical Guide to 4-Ethynylaniline: Properties, Synthesis, and Applications in Drug Development and Bioconjugation
A Comprehensive Technical Guide to 4-Ethynylaniline: Properties, Synthesis, and Applications in Drug Development and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-ethynylaniline, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document covers its fundamental properties, detailed synthesis protocols, and its role in the development of targeted cancer therapies and advanced bioconjugation techniques.
Chemical Synonyms and Identifiers
4-Ethynylaniline is known by a variety of names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.
Common synonyms for 4-ethynylaniline include:
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p-Ethynylaniline[1]
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p-Aminophenylacetylene
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1-Amino-4-ethynylbenzene[4]
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Benzenamine, 4-ethynyl-
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(4-Ethynylphenyl)amine
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4-Ethynylbenzenamine
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P-APAC[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-ethynylaniline, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N | --INVALID-LINK-- |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |
| CAS Number | 14235-81-5 | --INVALID-LINK-- |
| Appearance | Yellow to brown crystalline powder | --INVALID-LINK-- |
| Melting Point | 98-102 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point | 99-101 °C at 13 Torr | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
| pKa | 3.11 ± 0.10 (Predicted) | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-ethynylaniline and its application in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib (B232).
Synthesis of 4-Ethynylaniline
A common and efficient method for the laboratory-scale synthesis of 4-ethynylaniline involves the desilylation of a protected precursor.
Materials:
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4-[(Trimethylsilyl)ethynyl]aniline
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Potassium hydroxide (B78521) (KOH)
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Methanol (MeOH)
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Tetrahydrofuran (THF)
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Standard laboratory glassware for reflux and filtration
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Rotary evaporator
Procedure:
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Prepare a solution of potassium hydroxide (4.0 equivalents) in methanol.
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In a separate flask, dissolve 4-[(trimethylsilyl)ethynyl]aniline (1.0 equivalent) in tetrahydrofuran.
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Slowly add the potassium hydroxide solution to the solution of 4-[(trimethylsilyl)ethynyl]aniline with stirring.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove any insoluble impurities.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.
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The resulting crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Synthesis of Erlotinib from 4-Ethynylaniline
4-Ethynylaniline is a key intermediate in the synthesis of erlotinib, a tyrosine kinase inhibitor used in cancer therapy. The final step of the synthesis involves a nucleophilic substitution reaction.
Materials:
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4-Ethynylaniline (used as 3-ethynylaniline (B136080) in the synthesis of erlotinib)
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Hydrochloric acid (HCl), 37%
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Water
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Ethyl acetate (B1210297)
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n-Hexane
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Reaction vessel with heating and stirring capabilities
Procedure:
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Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equivalent) in water.
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Add 3-ethynylaniline (1.0 equivalent) and hydrochloric acid to the suspension at room temperature (25-30 °C).
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Heat the reaction mixture to 40 °C and stir for approximately 1.5 hours.
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Monitor the reaction for the formation of the product.
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After the reaction is complete, cool the mixture.
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Filter the resulting solid product.
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Wash the solid with water, followed by a mixture of ethyl acetate and n-hexane (1:1).
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Dry the purified erlotinib hydrochloride in an oven at 40 °C.
Applications in Drug Development and Signaling Pathways
The primary application of 4-ethynylaniline in drug development is as a precursor to pharmacologically active molecules. Its role in the synthesis of erlotinib highlights its importance in targeting specific signaling pathways in cancer.
Erlotinib and the EGFR Signaling Pathway
Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Overexpression or mutation of EGFR is a hallmark of several cancers, leading to uncontrolled cell proliferation and survival. Erlotinib reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling cascades.[2] This leads to a decrease in cancer cell proliferation and an increase in apoptosis.[1]
Caption: EGFR signaling pathway and the inhibitory action of erlotinib.
Role in Bioconjugation and Experimental Workflows
The ethynyl (B1212043) group of 4-ethynylaniline makes it a valuable reagent for bioconjugation via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific labeling of biomolecules.
Protein Labeling via Diazonium Salt Formation and Click Chemistry
A two-step strategy can be employed to label proteins using 4-ethynylaniline. First, the aniline (B41778) is converted to a diazonium salt, which then reacts with electron-rich amino acid residues like tyrosine on the protein surface. The appended alkyne handle is then available for a subsequent CuAAC reaction with an azide-functionalized molecule of interest (e.g., a fluorescent dye or a biotin (B1667282) tag).
Experimental Protocol for Protein Labeling:
Part 1: Diazotization of 4-Ethynylaniline and Azo-Coupling to Protein
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Diazotization:
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Dissolve 4-ethynylaniline in an acidic solution (e.g., HCl).
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.
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The formation of the diazonium salt is typically rapid.
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Azo-Coupling:
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Adjust the pH of a solution of the target protein to 8.5-9.0.
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Slowly add the freshly prepared diazonium salt solution to the protein solution with gentle stirring.
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Allow the reaction to proceed at 4 °C for 1-2 hours.
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Quench the reaction by adding a scavenger such as histidine.
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Purify the alkyne-labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.
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Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reaction Setup:
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To the purified alkyne-labeled protein in a suitable buffer, add the azide-containing molecule of interest.
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Add a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. A copper-chelating ligand such as THPTA is often included to stabilize the copper(I) and improve reaction efficiency.
-
-
Incubation and Purification:
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Incubate the reaction mixture at room temperature for 1-4 hours.
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Purify the final bioconjugate using an appropriate chromatography method to remove the catalyst and unreacted reagents.
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Caption: Experimental workflow for protein bioconjugation using 4-ethynylaniline.
Conclusion
4-Ethynylaniline is a chemical compound of significant interest to researchers in drug development and chemical biology. Its utility as a building block for complex molecules, exemplified by its role in the synthesis of erlotinib, and its application in modern bioconjugation techniques, underscore its versatility. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of 4-ethynylaniline in a research setting.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein labeling protocol [abberior.rocks]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
